Dicalcium phosphate dihydrate, chemically represented as CaHPO₄·2H₂O, is a calcium phosphate compound that is commonly found in biological systems and is significant in various industrial applications. It is often referred to as brushite due to its crystal structure. This compound plays a crucial role in the formation of bone and teeth, serving as a source of calcium and phosphate ions.
Dicalcium phosphate dihydrate can be derived from natural sources or synthesized through various chemical processes. It is primarily obtained from the reaction of phosphoric acid with calcium-containing compounds such as calcium carbonate or calcium hydroxide.
Dicalcium phosphate dihydrate is classified under the category of inorganic compounds, specifically within the group of calcium phosphates. It exhibits properties typical of both ionic and covalent bonding, contributing to its stability and solubility characteristics.
The synthesis of dicalcium phosphate dihydrate can be achieved through several methods:
The synthesis process often requires careful control of parameters such as pH, temperature, and reactant concentrations to ensure the desired purity and crystallinity of the final product. For example, maintaining a pH between 5 and 8 is crucial to avoid forming unwanted byproducts like monocalcium phosphate or tricalcium phosphate .
Dicalcium phosphate dihydrate crystallizes in a monoclinic system, characterized by its layered structure where calcium ions are coordinated with phosphate groups and water molecules. Each unit cell contains two water molecules, which play a vital role in stabilizing the crystal lattice.
The structural arrangement allows for hydrogen bonding between water molecules and phosphate ions, contributing to its solubility properties.
Dicalcium phosphate dihydrate can undergo various chemical reactions:
These reactions highlight the compound's versatility in chemical processes, particularly in biomineralization and materials science.
Dicalcium phosphate dihydrate plays a significant role in biological systems, particularly in bone mineralization. It acts as a precursor for hydroxyapatite formation, which is essential for bone strength and integrity.
The mechanism involves the release of calcium and phosphate ions into the surrounding environment, facilitating the nucleation and growth of hydroxyapatite crystals. This process is influenced by factors such as pH, ionic strength, and the presence of organic molecules that can modulate crystal growth rates .
Relevant analyses such as thermogravimetric analysis confirm its stability up to certain temperatures before undergoing dehydration .
Dicalcium phosphate dihydrate has diverse applications across various fields:
Dicalcium phosphate dihydrate (CaHPO₄·2H₂O, DCPD), commonly known as brushite, serves as a precursor in biomineralization, a key component in dental products, and a model system for studying pathological calcification. Its crystallization behavior is highly sensitive to synthesis conditions, necessitating precise control over precipitation parameters to achieve phase-pure, morphologically defined crystals. This section examines advanced methodologies governing DCPD formation, drawing upon mechanistic insights from in vitro studies.
Dicalcium phosphate dihydrate precipitates from aqueous solutions under ambient conditions but requires stringent control of reaction kinetics to avoid transformation into more stable phases like octacalcium phosphate or hydroxyapatite. The calcium carbonate-phosphoric acid method represents an industrially scalable approach where finely ground calcium carbonate reacts with phosphoric acid at 40–60°C. This reaction proceeds through a highly acidic intermediate phase, necessitating immediate neutralization with sodium hydroxide to stabilize the DCPD phase within the physiologically relevant pH window of 5.0–6.5 [3]. Magnesium salts (e.g., magnesium chloride or magnesium nitrate) function as crystal habit modifiers at concentrations of 0.1–0.5 wt%, adsorbing onto nascent DCPD nuclei and inhibiting aberrant growth. Without such stabilizers, rapid hydrolysis transforms DCPD into amorphous calcium phosphate within hours [3].
Modern approaches leverage pH-stat techniques to maintain metastable solutions. By continuously titrating calcium and phosphate ions into a reaction vessel under automated pH control, supersaturation (σ = 1.5–4.0) remains constant, preventing secondary nucleation. This yields monodisperse DCPD platelets 10–50 μm in diameter, as confirmed by scanning electron microscopy [6]. The metastable zone width—critical for industrial crystallization—is determined by the critical free calcium ion concentration (~1.8 mM at pH 5.5 and 37°C), below which spontaneous nucleation ceases [6].
Table 1: Precipitation Parameters for Phase-Pure Dicalcium Phosphate Dihydrate Synthesis
Parameter | Optimal Range | Effect on DCPD Formation |
---|---|---|
Temperature | 25–37°C | Higher temperatures accelerate hydrolysis to ACP/HAp |
Final pH | 5.0–6.5 | pH <5 favors DCPD; pH >7 promotes HAp formation |
Molar Ca:P Ratio | 1.0:1.0 | Deviations promote Ca-deficient or Ca-rich phases |
Ionic Strength | <0.15 mol/L | High ionic strength reduces nucleation induction time |
Mg²⁺ Stabilizer Conc. | 0.1–0.5 wt% | Suppresses DCPD hydrolysis to amorphous phases |
Seeded growth exploits pre-existing surfaces to bypass stochastic nucleation barriers, providing mechanistic insights into DCPD crystallization kinetics. The constant composition method enables real-time monitoring by maintaining solution supersaturation via potentiostatically controlled titrant addition. Studies using titanium powder seeds (20–125 μm particle size) reveal a strong dependence between seed surface area and DCPD growth rates. Induction times (τ) before detectable growth remain relatively constant (~20 minutes at σ=0.8), irrespective of seed size. However, post-induction growth rates (Rc) scale linearly with available surface area, following the relationship Ln Rc = 3.4 Ln σ + k, where σ denotes relative supersaturation [4]. This kinetic order suggests a polynuclear layer growth mechanism, requiring the simultaneous formation of multiple growth nuclei on seed surfaces.
Interfacial energy calculations derived from nucleation kinetics yield γ = 22.9 ± 1.2 mJ·m⁻²—consistent with sparingly soluble salts—indicating moderate compatibility between titanium oxide substrates and DCPD crystal lattices [4]. Microscopy studies confirm that DCPD growth initiates as isolated platelets oriented perpendicular to titanium surfaces, eventually coalescing into continuous epitaxial films. Phosphate ions adsorb onto hydrated titania (TiO₂·nH₂O) within minutes, forming Ti–O–P bonds that template subsequent calcium ion binding and DCPD lattice assembly [2].
Table 2: Seeded Growth Kinetics of DCPD on Titanium Powder at 37°C and pH 5.5
Titanium Particle Size (μm) | Induction Period τ (min) | Growth Rate Rc (×10⁻⁸ mol·m⁻²·min⁻¹) |
---|---|---|
<20 | 21 ± 3 | 9.7 ± 0.8 |
20–45 | 22 ± 2 | 7.3 ± 0.6 |
63–90 | 23 ± 4 | 3.1 ± 0.4 |
90–125 | 25 ± 3 | 1.5 ± 0.3 |
Dicalcium phosphate dihydrate stability is exquisitely pH-dependent due to protonation equilibria of phosphate species (H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ ⇌ H⁺ + PO₄³⁻). At pH < 4.0, dicalcium phosphate anhydrous (monetite) dominates, while above pH 6.5, octacalcium phosphate or apatite precipitates. DCPD nucleation exclusively occurs within the pH 4.2–6.5 window, with maximum kinetics at pH 5.5 where HPO₄²⁻ constitutes ~82% of total phosphate [6]. Acidic microenvironments—such as dental plaque or inflamed tissues—thus favor pathological DCPD deposition.
Ionic strength modulates nucleation rates through Debye-Hückel effects. Increasing NaCl concentration from 0.05 M to 0.15 M reduces the induction period by 40% at constant supersaturation, due to charge screening between critical nuclei and ions [2]. Calcium-to-phosphate (Ca/P) ratio exerts non-linear effects: stoichiometric solutions (Ca/P=1.0) yield pure DCPD, but Ca-rich conditions (Ca/P>1.5) induce amorphous calcium phosphate precipitation, while phosphate-rich solutions (Ca/P<0.8) promote unstable precursors like calcium pyrophosphate [6]. Fluoride ions (0.1–1.0 ppm) accelerate DCPD nucleation by substituting for HPO₄²⁻ and reducing lattice strain energy, explaining fluoride’s role in dental remineralization [3].
Table 3: Phase Stability of Calcium Phosphates as a Function of pH and Ca/P Ratio
pH Range | Dominant Phosphate Species | Preferred Calcium Phosphate Phase | Ca/P Ratio |
---|---|---|---|
< 4.2 | H₂PO₄⁻ | Dicalcium phosphate anhydrous | 1.0 |
4.2–6.5 | HPO₄²⁻ | Dicalcium phosphate dihydrate | 1.0 |
6.5–9.0 | HPO₄²⁻/PO₄³⁻ | Octacalcium phosphate | 1.33 |
> 9.0 | PO₄³⁻ | Hydroxyapatite | 1.67 |
Organic molecules alter DCPD crystallization pathways through site-specific interactions with crystal faces. Polar amino acids selectively adsorb onto the (010) face of DCPD platelets—the fastest-growing direction—via electrostatic interactions between carboxylate/ammonium groups and surface calcium/phosphate ions. Glutamic acid (0.5 mM) induces chrysanthemum-like spherulites by promoting lateral branching of DCPD crystals, while phosphoserine (0.1 mM) reduces growth rates by 90% through bidentate binding to calcium sites [6]. This inhibition follows a Langmuir adsorption isotherm, confirming monolayer coverage at active growth sites.
Phosphorylated molecules like calcium pyrophosphate (CPP) exhibit exceptional inhibitory potency (IC₅₀ = 0.05 mM), matching physiological pyrophosphate concentrations that prevent soft-tissue calcification. CPP adsorbs irreversibly onto DCPD nuclei, blocking growth sites and raising the energetic barrier for critical nucleus formation [6]. Conversely, magnesium ions (0.3 mM) modulate crystal aspect ratios, yielding thinner platelets through competitive adsorption at step edges. These insights guide biomimetic strategies: copolymer additives incorporating phosphate groups achieve CPP-like inhibition, offering therapeutic avenues for renal calculi management.
Table 4: Inhibition Efficiency of Organic Modifiers on DCPD Seeded Growth
Modifier | Concentration (mM) | Growth Rate Reduction (%) | Crystal Morphology Change |
---|---|---|---|
Phosphoserine | 0.1 | 92 | Thinner, elongated platelets |
Calcium Pyrophosphate | 0.05 | 98 | Aborted growth beyond 50 nm nuclei |
Glutamic Acid | 0.5 | 65 | Spherulitic aggregates |
Glycine | 1.0 | 15 | Minor size reduction |
Magnesium Ions | 0.3 | 40 | High-aspect-ratio platelets |
The synthesis and crystallization of dicalcium phosphate dihydrate represent a model system bridging inorganic crystallization principles and biomineralization mechanisms. Controlled precipitation demands precise regulation of pH, supersaturation, and ionic composition to stabilize the metastable DCPD phase against transformation. Seeded growth studies reveal interfacial energy landscapes dictating nucleation efficiency on biological substrates like titanium, while organic modifiers demonstrate how biomolecules orchestrate crystal morphology through stereochemical recognition. These insights not only advance materials design of calcium phosphate ceramics but also illuminate pathological mineralization processes in dental, urinary, and articular contexts. Future research directions include in situ probes of DCPD growth fronts and bioinspired copolymers mimicking natural crystallization inhibitors.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0